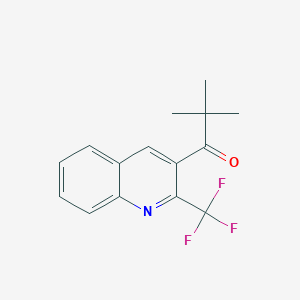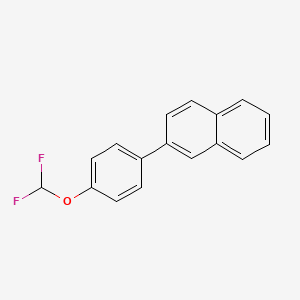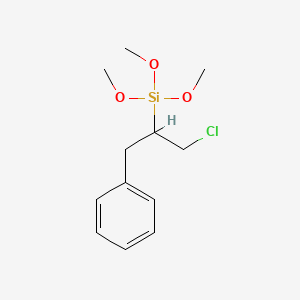
3-Bromo-4-(diethylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(diethylamino)benzoic acid is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom and a diethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(diethylamino)benzoic acid typically involves the bromination of 4-(diethylamino)benzoic acid. The reaction can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-(diethylamino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The diethylamino group can be oxidized to form N-oxide derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acid derivatives depending on the nucleophile used.
Oxidation Reactions: N-oxide derivatives of this compound.
Reduction Reactions: Reduced forms such as 3-Bromo-4-(diethylamino)benzyl alcohol or 3-Bromo-4-(diethylamino)benzaldehyde.
Applications De Recherche Scientifique
3-Bromo-4-(diethylamino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory, analgesic, or antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-(diethylamino)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding, contributing to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Diethylamino)benzoic acid: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
3-Bromo-4-(dimethylamino)benzoic acid: Similar structure but with a dimethylamino group instead of a diethylamino group, which may affect its steric and electronic properties.
3-Bromo-4-aminobenzoic acid: Contains an amino group instead of a diethylamino group, leading to different reactivity and applications.
Uniqueness
3-Bromo-4-(diethylamino)benzoic acid is unique due to the presence of both a bromine atom and a diethylamino group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a versatile compound for various synthetic and research applications.
Propriétés
Numéro CAS |
1131594-08-5 |
|---|---|
Formule moléculaire |
C11H14BrNO2 |
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
3-bromo-4-(diethylamino)benzoic acid |
InChI |
InChI=1S/C11H14BrNO2/c1-3-13(4-2)10-6-5-8(11(14)15)7-9(10)12/h5-7H,3-4H2,1-2H3,(H,14,15) |
Clé InChI |
APJCVUAEWOJYCP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=C(C=C(C=C1)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11847402.png)






![3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B11847451.png)
![4-(2,4-dimethylanilino)-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B11847459.png)



